3-(Cyclopentylamino)propan-1-OL
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Overview
Description
3-(Cyclopentylamino)propan-1-OL is a chemical compound that belongs to the class of amino alcohols. It is characterized by the presence of a cyclopentyl group attached to an amino group, which is further connected to a propanol chain. This unique structure imparts specific chemical and biological properties to the compound, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylamino)propan-1-OL typically involves the reaction of cyclopentylamine with an appropriate propanol derivative. One common method is the reductive amination of cyclopentanone with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and other advanced techniques are often employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylamino)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Cyclopentyl ketone and propanal derivatives.
Reduction: Cyclopentylamine and propanol derivatives.
Substitution: Various halogenated and alkylated derivatives.
Scientific Research Applications
3-(Cyclopentylamino)propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopentylamino)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction processes. Its unique structure allows it to interact with various biological molecules, leading to diverse physiological effects .
Comparison with Similar Compounds
Similar Compounds
Propan-1-OL: A simple alcohol with a hydroxyl group attached to a propyl chain.
Cyclopentylamine: An amine with a cyclopentyl group attached to an amino group.
3-Aminopropanol: An amino alcohol with an amino group attached to a propanol chain.
Uniqueness
3-(Cyclopentylamino)propan-1-OL is unique due to the combination of a cyclopentyl group, an amino group, and a propanol chain. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-(cyclopentylamino)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-7-3-6-9-8-4-1-2-5-8/h8-10H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGWOXFZBHODPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506906 |
Source
|
Record name | 3-(Cyclopentylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55611-99-9 |
Source
|
Record name | 3-(Cyclopentylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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